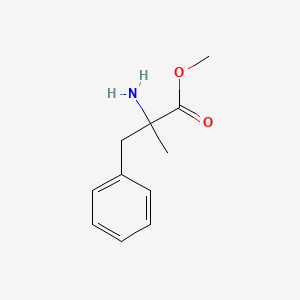
3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azidocyclohexane-1-carboxylic acid, mixture of diastereomers, is a compound that features an azido group (-N₃) attached to a cyclohexane ring, which also bears a carboxylic acid group (-COOH). This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and reactivity, making this mixture particularly interesting for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidocyclohexane-1-carboxylic acid typically involves the introduction of the azido group to a cyclohexane derivative. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane carboxylic acid reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to separate the desired diastereomers from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Cyclohexane-1-carboxylic acid with an amine group.
Substitution: Various substituted cyclohexane derivatives depending on the reacting nucleophile.
Aplicaciones Científicas De Investigación
3-azidocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-azidocyclohexane-1-carboxylic acid depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property is exploited in various chemical and biological applications to create stable linkages between molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
3-aminocyclohexane-1-carboxylic acid:
Cyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
3-azidocyclohexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific functionalities.
Propiedades
Número CAS |
1824329-19-2 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



